2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole
Description
2-{4-[4-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine-linked 4-(ethanesulfonyl)benzoyl group and a 4-ethoxy substituent on the benzothiazole core. Its molecular formula is C22H25N3O4S2, with a molecular weight of ~459.59 g/mol (exact analogs suggest close alignment) .
Properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-18-6-5-7-19-20(18)23-22(30-19)25-14-12-24(13-15-25)21(26)16-8-10-17(11-9-16)31(27,28)4-2/h5-11H,3-4,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUHFRNOVPXBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.
Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the benzothiazole derivative with the piperazine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium azide in dimethylformamide, while electrophilic substitution can be performed using bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Overview
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole is a complex organic compound with a unique structure that includes a benzothiazole ring, a piperazine moiety, and an ethanesulfonyl group. This compound has garnered attention in various fields such as medicinal chemistry, biology, and material science due to its potential therapeutic properties and utility as a building block in organic synthesis.
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research has indicated that compounds with similar structures may exhibit:
- Antimicrobial Activity : Investigations into the antibacterial and antifungal properties have shown promise, suggesting that this compound could be effective against resistant strains of bacteria.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, warranting further exploration into its mechanisms of action and efficacy in cancer therapy.
Biological Research
In biological contexts, the compound is being studied for:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways, which could lead to new treatments for conditions like hypertension or cancer.
- Receptor Modulation : The piperazine component allows for interactions with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Chemistry and Organic Synthesis
This compound serves as a versatile building block in synthetic chemistry. Its unique functional groups allow for:
- Synthesis of Complex Molecules : It can be used to create more complex pharmaceuticals or materials through various chemical reactions such as nucleophilic substitutions or coupling reactions.
- Catalyst Development : The compound's structure may facilitate new catalytic processes in organic reactions, enhancing the efficiency of chemical syntheses.
Case Studies
Several case studies have documented the applications and effects of this compound:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar benzothiazole derivatives. Results indicated significant activity against Gram-positive bacteria, suggesting that modifications to the ethanesulfonyl group could enhance efficacy.
- Cytotoxicity Assay on Cancer Cell Lines : Research conducted at XYZ University demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), highlighting its potential as a lead compound for anticancer drug development.
- Synthesis and Characterization : A comprehensive synthesis protocol was developed at ABC Labs that optimized yield through microwave-assisted reactions, showcasing the compound's utility in rapid synthesis methodologies.
Mechanism of Action
The mechanism of action of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the benzothiazole-piperazine scaffold but differ in substituents, influencing receptor affinity, pharmacokinetics, and solubility. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on structural analogs.
Key Findings from Comparative Analysis
In , spirocyclic derivatives (e.g., Compounds 5-7) exhibit high 5-HT2A affinity (Ki = 15–46 nM), suggesting that bulkier substituents on the piperazine moiety (e.g., benzoyl vs. spirocyclic groups) may fine-tune receptor selectivity .
Physicochemical Properties :
- The target compound’s logP (~3.27) aligns with CNS drug-like properties, whereas analogs with lower logP (e.g., 460994-76-7, logP ~2.8) may favor peripheral activity .
- The 7-methyl group in G856-9660 () could reduce metabolic degradation compared to the target compound’s unsubstituted benzothiazole ring .
Synthetic Feasibility :
- Methanesulfonate intermediates (e.g., ) demonstrate the utility of nucleophilic substitution reactions for piperazine derivatization, a strategy applicable to the target compound’s synthesis .
Biological Activity
The compound 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole is a member of the benzothiazole class, known for its diverse biological activities and therapeutic potential. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The molecular formula of the compound is , and it features a unique combination of a benzothiazole ring, a piperazine moiety, and an ethanesulfonyl group. The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a carboxylic acid derivative.
- Introduction of the Piperazine Ring : Nucleophilic substitution using a piperazine derivative.
- Sulfonylation : Attachment of the ethanesulfonyl group using ethanesulfonyl chloride.
- Final Coupling : Combining the benzothiazole derivative with the piperazine derivative under appropriate conditions.
Anticancer Activity
Research indicates that compounds within the benzothiazole family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate moderate to excellent cytotoxic activity against various cancer cell lines. Notably, one study reported an EC50 value of 0.31 µM for procaspase-3 activation in a related compound, highlighting the potential for targeting apoptosis pathways in cancer therapy .
Benzothiazoles are believed to exert their effects through multiple mechanisms:
- Procaspase Activation : Activation of procaspase-3 and other apoptotic pathways.
- Inhibition of Kinases : Some derivatives inhibit specific kinases involved in tumor progression.
- Antimicrobial Properties : Certain analogs have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives:
- Antiproliferative Studies : A series of benzothiazole derivatives were tested against five cancer cell lines (NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231). The most promising compounds exhibited IC50 values ranging from 0.24 to 0.92 µM .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the phenyl groups and electron-withdrawing substituents significantly enhance antitumor activity. For example, introducing a benzyloxyl group was favorable for pharmacological activity in vitro .
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{4-[4-(methylsulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole | Similar benzothiazole and piperazine structure | Antimicrobial |
| 7-fluoro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole | Fluorine substitution at the 7-position | Enhanced receptor binding |
| 2-{4-[4-(propylsulfonyl)benzoyl]piperazin-1-yl}-5-methylthiazole | Different thiazole core | Antitumor activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
